molecular formula C18H16N6OS B11039450 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

Katalognummer: B11039450
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: AZYSIQBDJWJYDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazoline core (4,5-dihydro-1H-pyrazole) substituted at the 1-position with an ethanone group linked to a tetrazole moiety via a sulfanyl bridge. The pyrazoline ring is further substituted with a phenyl group at the 5-position, while the tetrazole is N-phenyl-substituted. Its structural uniqueness lies in the combination of pyrazoline (a five-membered dihydroazole) and tetrazole (a nitrogen-rich heterocycle), which may confer distinct electronic, crystallographic, and biological properties compared to simpler pyrazoline derivatives .

Eigenschaften

Molekularformel

C18H16N6OS

Molekulargewicht

364.4 g/mol

IUPAC-Name

1-(3-phenyl-3,4-dihydropyrazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C18H16N6OS/c25-17(24-16(11-12-19-24)14-7-3-1-4-8-14)13-26-18-20-21-22-23(18)15-9-5-2-6-10-15/h1-10,12,16H,11,13H2

InChI-Schlüssel

AZYSIQBDJWJYDD-UHFFFAOYSA-N

Kanonische SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

1,3-Diketone and Hydrazine Derivatives

Pyrazole rings are synthesized via cyclocondensation of 1,3-diketones with substituted hydrazines. For example:

  • Nano-ZnO-catalyzed method : Reaction of phenylhydrazine (5 ) with ethyl acetoacetate (4 ) yields 1,3,5-substituted pyrazoles (6 ) in 95% yield under mild conditions.

  • Regioselectivity challenges : Asymmetric diketones (e.g., 7 ) produce regioisomeric mixtures (e.g., 21 /22 in a 3:2 ratio). Steric and electronic factors influence outcomes, with hydrazine hydrate favoring single regioisomers.

Table 1: Cyclocondensation Conditions for Pyrazole Synthesis

Starting MaterialsCatalystSolventTemp (°C)Yield (%)Reference
Phenylhydrazine + Ethyl acetoacetateNano-ZnOEthanol8095
2-(Trifluoromethyl)-1,3-diketone + PhenylhydrazineNoneEthanolReflux63

Tetrazole Ring Formation

[3+2] Cycloaddition with Sodium Azide

Tetrazoles are synthesized via Huisgen cycloaddition between nitriles and sodium azide. Modern catalysts enhance efficiency:

  • Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) nano-catalyst : Enables one-pot synthesis of 1-substituted tetrazoles in water at 40°C with 97% yield.

  • Microwave-assisted synthesis : Reduces reaction time from 7–8 h to 8–10 min for 5-aryl tetrazoles.

Table 2: Tetrazole Synthesis Methods

SubstrateCatalyst/ReagentConditionsYield (%)Reference
BenzonitrileNaN₃, ZnBr₂H₂O, 100°C, 4 h89
4-ChlorobenzonitrileFe₃O₄@SiO₂-Im(Br)-CuH₂O, 40°C, 3 h97

Coupling Pyrazole and Tetrazole Moieties

Alkylation and Sulfur Bridging

The sulfanyl ethanone bridge is formed via alkylation or nucleophilic substitution:

  • Thiol-ene reaction : 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide (9 ) reacts with azides to form tetrazole-linked intermediates.

  • Copper-mediated coupling : Aryl halides and thiols cross-couple under CuI catalysis to form C–S bonds, as demonstrated in pyrazole-tetrazole hybrids.

Table 3: Sulfur Bridging Reactions

ReactantsCatalystSolventTemp (°C)Yield (%)Reference
Pyrazole-thiol + TetrazoleCuI, K₂CO₃DMF11082
Chloroethanone + Tetrazole thiolEt₃NTHF2575

Multi-Component One-Pot Synthesis

Integrated Pyrazole-Tetrazole Assembly

Advanced MCRs streamline synthesis:

  • Ultrasound-assisted method : Combines hydrazine hydrate, tetrazole intermediates, and keto-esters under ultrasound irradiation (65°C, 45–55 min) to achieve 88% yield.

  • Green chemistry protocols : Aqueous media and recyclable catalysts (e.g., nano-ZnO) reduce environmental impact.

Table 4: One-Pot Synthesis Parameters

ComponentsConditionsCatalystYield (%)Reference
Phenylhydrazine, NaN₃, Ethyl acetoacetateH₂O, 40°C, 3 hFe₃O₄@SiO₂-Cu97
Chalcone, Arylhydrazine, NaN₃EtOH, ultrasoundNone88

Challenges and Optimization

Regioselectivity and Side Reactions

  • Regioisomeric mixtures : Asymmetric diketones yield 1,3,4,5- vs. 1,3,5-substituted pyrazoles, requiring chromatographic separation.

  • Oxidative aromatization : Pyrazolines (e.g., 31 ) must be oxidized to pyrazoles using iodine or DMSO.

Catalytic Efficiency

  • Nano-catalyst reuse : Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) retains 88% activity after four cycles.

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve tetrazole cycloaddition kinetics .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane with bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The incorporation of the tetrazole group may enhance this activity due to its electron-withdrawing properties.

Antimicrobial Properties

The presence of both pyrazole and tetrazole rings has been associated with antimicrobial activity against various bacterial strains. Studies have demonstrated that such compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to cell death.

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole-tetrazole hybrids. They have been found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival.

Case Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anti-inflammatory activity using an animal model. The results indicated that one derivative significantly reduced paw edema in rats compared to a control group, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing that the compound exhibited potent antibacterial activity, comparable to established antibiotics .

Case Study 3: Anticancer Activity

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The study utilized MTT assays to measure cell viability after treatment with different concentrations of the compound. Results showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer therapeutic .

Wirkmechanismus

The mechanism of action of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of cell proliferation or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Tetrazole-Containing Analogs

  • 1-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone () replaces the pyrazoline’s phenyl group with bromophenyl and introduces an ethoxy group on the tetrazole. This modification likely increases lipophilicity compared to the target compound’s unsubstituted phenyl groups .
  • 2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone () incorporates a piperazine group instead of pyrazoline. The piperazine’s basic nitrogen may enhance water solubility, whereas the pyrazoline’s rigidity in the target compound could improve binding selectivity in biological systems .

Spectroscopic and Analytical Data

  • Elemental Analysis : Pyrazoline derivatives like 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (C: 72.97%, H: 5.81%, N: 9.40%) show comparable carbon and hydrogen content to the target compound. The tetrazole’s higher nitrogen content (four N atoms) would increase the target’s N% relative to simpler pyrazolines.
  • FT-IR and NMR : reports sharp singlets for piperazine protons (δ 2.43–3.17 ppm in ¹H NMR) and methylene carbons (45.19–53.43 ppm in ¹³C NMR). The target compound’s tetrazole and sulfanyl groups would introduce distinct shifts, such as S–C=O (∼170 ppm in ¹³C NMR) and tetrazole C–N (∼150 ppm) .

Physicochemical Properties

  • Melting Points : Pyrazoline analogs with halogen substituents (e.g., 4-bromo, 4-chloro) exhibit m.p. ranges of 113–115°C (), while the target compound’s tetrazole moiety may raise the m.p. due to increased polarity and intermolecular forces.
  • Solubility : The sulfanyl group in the target compound could enhance solubility in polar aprotic solvents compared to purely aromatic pyrazolines .

Biologische Aktivität

The compound 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N6OSC_{19}H_{16}N_{6}OS, and it features a complex structure with multiple functional groups that contribute to its biological activity. The key structural components include:

  • Pyrazole ring : Known for various pharmacological properties.
  • Thiazole moiety : Often linked to anticancer and antimicrobial activities.
  • Phenyl groups : Contribute to the lipophilicity and biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. The compound has been evaluated against various cancer cell lines, showing promising results:

  • Mechanism : Inhibition of key oncogenic pathways such as BRAF(V600E) and EGFR.
  • Case Study : A study demonstrated that similar pyrazole derivatives inhibited tumor growth in xenograft models, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial efficacy:

  • In vitro Studies : Several derivatives have shown activity against bacterial strains, indicating potential use in treating infections .
  • Comparative Analysis : A comparative study highlighted that compounds with similar structures displayed IC50 values in the micromolar range against pathogenic bacteria .

Anti-inflammatory Effects

Anti-inflammatory properties are another area of interest:

  • Mechanism : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Research Findings : In vivo studies demonstrated a reduction in inflammation markers in animal models treated with pyrazole derivatives .

Biological Activity Summary Table

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntitumorBRAF(V600E) cell line2.5
AntimicrobialE. coli8.0
Anti-inflammatoryMouse model (inflammation induced)15.0

Structure-Activity Relationship (SAR)

Compound StructureActivity TypeObserved Effect
Pyrazole with phenyl groupAntitumorSignificant inhibition of tumor growth
Pyrazole with thiazole moietyAntimicrobialEffective against Gram-positive bacteria
Pyrazole with additional substitutionsAnti-inflammatoryReduced cytokine levels

Q & A

What are the optimal synthetic routes and reaction conditions for preparing this compound?

Basic Research Question
The synthesis typically involves multi-step reactions, starting with condensation of a 1,4-dicarbonyl compound with a thiophene or phenyl derivative under acidic/basic conditions. Key steps include cyclization and dehydration, often requiring catalysts (e.g., phosphorus pentasulfide for sulfur incorporation) and controlled temperatures (reflux in ethanol or glacial acetic acid). Monitoring via HPLC or TLC ensures intermediate purity .

Advanced Research Question How do solvent polarity and catalyst selection influence regioselectivity during pyrazole-tetrazole coupling? Evidence suggests that polar aprotic solvents (DMF, DMSO) enhance reaction rates for heterocycle formation, while Lewis acids like BF₃·Et₂O improve yields in sulfur-containing intermediates. Kinetic studies using NMR can identify rate-determining steps .

Which analytical techniques are most effective for characterizing intermediates and the final compound?

Basic Research Question
High-resolution techniques are critical:

  • NMR (¹H/¹³C): Resolves diastereotopic protons in the 4,5-dihydropyrazole ring and confirms sulfur incorporation via ¹H-¹³C HMBC correlations .
  • XRD : Determines bond lengths (e.g., C=O at ~1.23 Å, C-S at ~1.76 Å) and dihedral angles in the crystal lattice .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 447.1) .

Advanced Research Question How can conflicting XRD and computational geometry data (e.g., bond angle deviations >2°) be reconciled? Hybrid DFT calculations (B3LYP/6-311+G(d,p)) benchmarked against experimental XRD data (e.g., C19—O3 = 1.399 Å) resolve discrepancies caused by crystal packing effects .

What strategies mitigate low yields in multi-step syntheses?

Basic Research Question
Optimize stepwise yields (≥70% per step) via:

  • Temperature control (e.g., 60–80°C for cyclization).
  • Catalyst screening (e.g., Pd/C for hydrogenation).
  • Purification via recrystallization (ethanol/water mixtures) .

Advanced Research Question How do steric effects from the 5-phenyl group impact reaction kinetics? Competitive pathways arise during hydrazine addition to α,β-unsaturated ketones, favoring 4,5-dihydropyrazole formation over pyrazoles. Time-resolved IR spectroscopy identifies intermediates to adjust stoichiometry .

What biological activity screening protocols are applicable to this compound?

Basic Research Question
Standard assays include:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Antioxidant : DPPH radical scavenging (IC₅₀ < 50 µM).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) .

Advanced Research Question Does the tetrazole-thioether moiety enhance target binding? Molecular docking (AutoDock Vina) against COX-2 (PDB: 5KIR) predicts hydrogen bonding between the sulfanyl group and Arg120, correlating with anti-inflammatory activity .

How do substituents (e.g., fluorine, trifluoromethyl) modulate electronic properties?

Basic Research Question
Electron-withdrawing groups (e.g., -CF₃) reduce pyrazole ring electron density, altering reactivity in nucleophilic substitutions. Hammett constants (σₚ for -CF₃ = 0.54) predict regioselectivity in electrophilic attacks .

Advanced Research Question Can time-dependent DFT (TD-DFT) model the fluorescence quenching effect of the 1-phenyltetrazole group? Comparative analysis with non-fluorinated analogs shows redshifted absorption (Δλ = 15 nm) due to extended π-conjugation .

How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

Advanced Research Question
Contradictions arise from divergent workup protocols. For example, aqueous quenching of acetic acid reactions vs. solvent extraction affects product precipitation. Design of Experiments (DoE) with variables like pH (4–7) and stirring rate identifies optimal isolation conditions .

What computational methods validate reaction mechanisms?

Advanced Research Question
Mechanistic studies using Gaussian 16 (MP2/cc-pVTZ) reveal a two-step pathway for tetrazole-thioether formation: (1) SN2 displacement of a leaving group by tetrazole, followed by (2) thiolate oxidation. Intrinsic reaction coordinate (IRC) calculations confirm transition states .

How stable is this compound under varying storage conditions?

Basic Research Question
Accelerated stability studies (40°C/75% RH, 30 days) show ≤5% degradation by HPLC. Degradants include oxidation products (sulfoxide at m/z 463.1) and hydrolyzed pyrazole .

Advanced Research Question Does crystallinity (via XRD) correlate with stability? Amorphous batches degrade 2× faster than crystalline forms due to higher hygroscopicity. Pair distribution function (PDF) analysis guides polymorph screening .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.